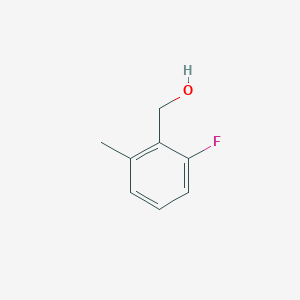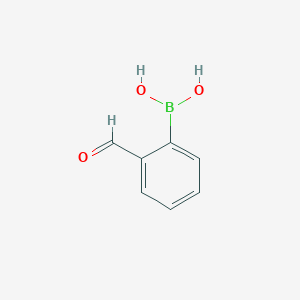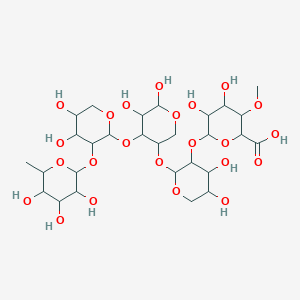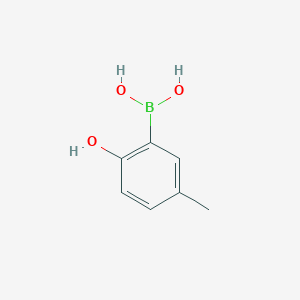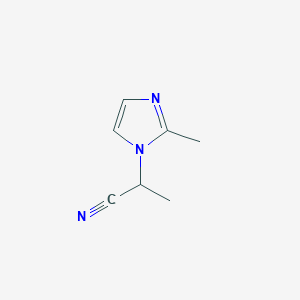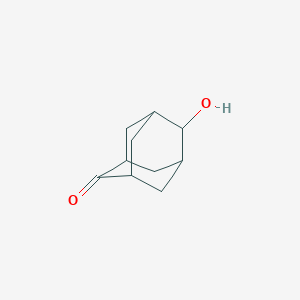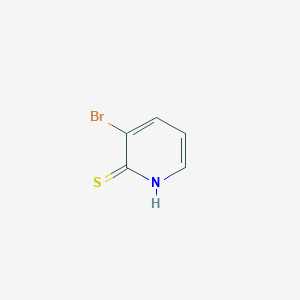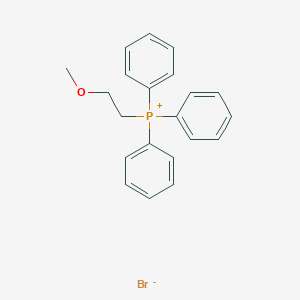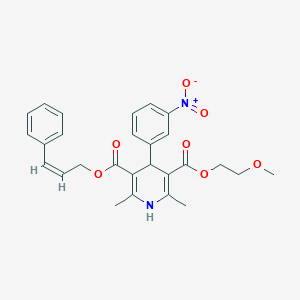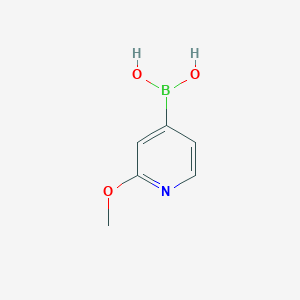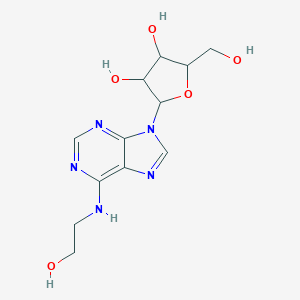
(2R,3R,4S,5R)-2-(6-((2-ヒドロキシエチル)アミノ)-9H-プリン-9-イル)-5-(ヒドロキシメチル)テトラヒドロフラン-3,4-ジオール
説明
N-(2-Hydroxyethyl)adenosine has been studied as an anticonvulsant through the activation of adenosine A1 receptor (AA1R).
2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available.
科学的研究の応用
mRNAライブラリー構築
N-(2-ヒドロキシエチル)アデノシンは、mRNAシーケンシングのためのcDNAライブラリーの構築に使用されてきました。 このプロセスには、イルミナのNEBNext® Ultra™ RNAライブラリー調製キットと組み合わせて化合物を使用し、シーケンシングのためのcDNA断片を作成することが含まれます .
抗炎症効果
この化合物は、TLR4媒介NF-κBシグナル伝達経路を抑制することにより、リポ多糖刺激による炎症反応を軽減する可能性を示しています。これは、炎症を軽減するのに役立ちます .
ER恒常性に対する保護効果
N-(2-ヒドロキシエチル)アデノシンは、NSAIDによる影響からヒト近位尿細管細胞を保護する可能性があり、小胞体恒常性を維持し、mRNAおよびタンパク質レベルで有害反応を防ぐ可能性があります .
胃癌に対する抗腫瘍効果
研究では、N-(2-ヒドロキシエチル)アデノシンの胃癌に対する抗腫瘍効果が評価されており、その生物学的および薬理学的活性により、癌治療における潜在的な使用が示されています .
作用機序
N-(2-Hydroxyethyl)adenosine (HEA) is a physiologically active compound found in Cordyceps cicadae, a traditional medicinal mushroom . This compound has been identified as a Ca2+ antagonist and has shown to control circulation and possess sedative activity in pharmacological tests .
Target of Action
The primary targets of HEA are human proximal tubular cells (HK–2) and PC12 cells . These cells play a crucial role in renal function and neurodegenerative disorders, respectively .
Mode of Action
HEA interacts with its targets by attenuating reactive oxygen species (ROS) production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . It effectively prevents endoplasmic reticulum (ER) stress and restores ER homeostasis .
Biochemical Pathways
HEA affects the GRP78/ATF6/PERK/IRE1α/CHOP pathway . This pathway is involved in the regulation of ER stress, which is a key factor in renal cell damage and neurodegenerative disorders .
Pharmacokinetics
It’s known that hea is non-toxic up to 100 µm toward hk–2 cells .
Result of Action
HEA increases cell viability, reduces LDH release, MMP collapse, Ca2+ overload, and ROS generation induced by H2O2 toxicity . It also increases the activities of antioxidant enzymes, inhibits lipid peroxidation, and reduces IL-6, IL-1β, TNF-α, and NF-kB .
Action Environment
The action of HEA can be influenced by environmental factors such as the presence of other compounds and the specific conditions of the cells it interacts with . For instance, the presence of NSAIDs like diclofenac and meloxicam can enhance the protective effects of HEA .
生化学分析
Biochemical Properties
N-(2-Hydroxyethyl)adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to attenuate the lipopolysaccharide (LPS)-stimulated release of pro-inflammatory cytokines by RAW 264.7 macrophages . This suggests that N-(2-Hydroxyethyl)adenosine may interact with enzymes and proteins involved in the inflammatory response.
Cellular Effects
N-(2-Hydroxyethyl)adenosine has been shown to have various effects on different types of cells and cellular processes. For example, it has been found to protect human proximal tubular cells from nonsteroidal anti-inflammatory drug (NSAID)-mediated effects on differential gene expression at the mRNA and protein levels . This suggests that N-(2-Hydroxyethyl)adenosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-Hydroxyethyl)adenosine involves its interactions with biomolecules at the molecular level. It has been reported to prevent ER stress by attenuating ROS production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . This indicates that N-(2-Hydroxyethyl)adenosine can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxyethyl)adenosine can change over time. For instance, in a study involving the culture of Beauveria bassiana, a fungus that produces N-(2-Hydroxyethyl)adenosine, the maximum production of the compound was achieved on day 7 . This suggests that N-(2-Hydroxyethyl)adenosine has a certain degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
N-(2-Hydroxyethyl)adenosine is involved in several metabolic pathways. It is a derivative of nitrogen metabolism, and its production can be influenced by different nitrogen sources . This suggests that N-(2-Hydroxyethyl)adenosine may interact with enzymes or cofactors involved in nitrogen metabolism, and could potentially affect metabolic flux or metabolite levels.
特性
IUPAC Name |
2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCDRLDMQHWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874345 | |
| Record name | ADENOSINE,6N-2-HYDROXYETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-48-1 | |
| Record name | NSC54251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of HEA?
A1: Research suggests that HEA exhibits antioxidant activity by scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals []. In studies using extracts from Isaria sinclairii, the n-butanol fraction containing HEA demonstrated significant DPPH radical scavenging activity []. This antioxidant potential makes HEA a compound of interest for further research into its potential health benefits.
Q2: Has HEA been isolated from any natural sources, and what other compounds are found alongside it?
A2: Yes, HEA has been successfully isolated from the dried fruiting bodies of cultured Cordyceps militaris []. The extraction and isolation process involved using macroporous adsorption resin and silica gel column chromatography []. Interestingly, several other compounds were also identified in the same study, including:
Q3: Does HEA influence nitric oxide (NO) production or vascular endothelial growth factor (VEGF) levels?
A3: Studies on Isaria sinclairii extracts, particularly the n-butanol fraction containing HEA, showed that it did not significantly increase nitric oxide (NO) production in vascular endothelial cells []. Additionally, HEA treatment did not lead to a substantial increase in vascular endothelial growth factor (VEGF) levels compared to the control group []. These findings suggest that HEA might not possess vasorelaxant properties similar to some pharmaceuticals and may have limited impact on angiogenesis in vitro.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


